molecular formula C7H6ClNOS2 B14678874 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride CAS No. 35576-56-8

1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride

Cat. No.: B14678874
CAS No.: 35576-56-8
M. Wt: 219.7 g/mol
InChI Key: IGAOAILGAIHPGS-UHFFFAOYSA-M
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Description

1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride: is a chemical compound with the molecular formula C7H6NOS2Cl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride typically involves the reaction of 2-aminothiophenol with appropriate reagents under controlled conditions. One common method includes the use of disulfur dichloride (S2Cl2) as a reagent, which facilitates the formation of the dithiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a dithiazole ring and a methoxy group, which imparts specific electronic and steric properties. These characteristics make it valuable for specialized applications in research and industry .

Properties

CAS No.

35576-56-8

Molecular Formula

C7H6ClNOS2

Molecular Weight

219.7 g/mol

IUPAC Name

1,2,3-benzodithiazol-6-ylidene(methyl)oxidanium;chloride

InChI

InChI=1S/C7H6NOS2.ClH/c1-9-5-2-3-6-7(4-5)10-11-8-6;/h2-4H,1H3;1H/q+1;/p-1

InChI Key

IGAOAILGAIHPGS-UHFFFAOYSA-M

Canonical SMILES

C[O+]=C1C=CC2=NSSC2=C1.[Cl-]

Origin of Product

United States

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